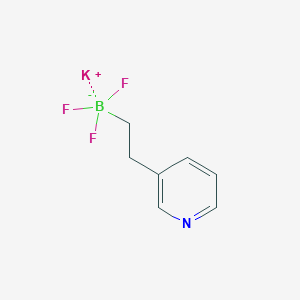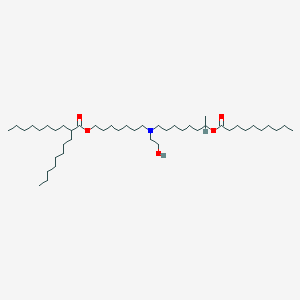
Potassium trifluoro(2-(pyridin-3-YL)ethyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(2-(pyridin-3-YL)ethyl)borate is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-(pyridin-3-YL)ethyl)borate typically involves the reaction of 2-(pyridin-3-yl)ethylboronic acid with potassium fluoride and trifluoroboric acid. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(2-(pyridin-3-YL)ethyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF). The reactions are typically carried out under inert conditions to prevent oxidation and degradation of the compound .
Major Products
The major products formed from reactions involving this compound include various boronic acids, boronates, and substituted boron compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Aplicaciones Científicas De Investigación
Potassium trifluoro(2-(pyridin-3-YL)ethyl)borate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of potassium trifluoro(2-(pyridin-3-YL)ethyl)borate involves its ability to form stable complexes with various metal catalysts, such as palladium. These complexes facilitate the formation of carbon-carbon bonds through cross-coupling reactions. The trifluoroborate group enhances the stability and reactivity of the compound, making it an efficient reagent in these reactions .
Comparación Con Compuestos Similares
Similar Compounds
Potassium trifluoro(2-fluoropyridin-3-yl)borate: Similar in structure but with a fluorine atom on the pyridine ring.
Potassium trifluoro(pyrrolidin-1-yl)methyl borate: Contains a pyrrolidine ring instead of a pyridine ring.
Potassium trifluoro(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)borate: Contains a tetrahydropyran ring.
Uniqueness
Potassium trifluoro(2-(pyridin-3-YL)ethyl)borate is unique due to its specific structure, which combines the stability of the trifluoroborate group with the reactivity of the pyridine ring. This combination makes it a versatile reagent in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C7H8BF3KN |
|---|---|
Peso molecular |
213.05 g/mol |
Nombre IUPAC |
potassium;trifluoro(2-pyridin-3-ylethyl)boranuide |
InChI |
InChI=1S/C7H8BF3N.K/c9-8(10,11)4-3-7-2-1-5-12-6-7;/h1-2,5-6H,3-4H2;/q-1;+1 |
Clave InChI |
DIWPTGDWMKQUMC-UHFFFAOYSA-N |
SMILES canónico |
[B-](CCC1=CN=CC=C1)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-methoxypyridin-3-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13357605.png)
![ethyl 2-{[3-phenyl-2-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B13357608.png)
![2-(3,4-dimethoxyphenyl)-4-methyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B13357613.png)

![tert-Butyl 7-(benzyloxy)-5-(phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13357627.png)
![N'-Hydroxy-2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetimidamide](/img/structure/B13357629.png)

![6-(2-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357636.png)
![5,12,18,25,31,38,44,51-octamethoxy-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3(56),4,6,8,10,12,14,16(55),17,19,21,23,25,27,29,31,33,35,37,39,42(53),43,45,47,49,51-heptacosaene](/img/structure/B13357650.png)

![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357661.png)


